molecular formula C9H10N4 B3417241 1-Benzyl-1h-1,2,4-triazol-5-amine CAS No. 103262-22-2

1-Benzyl-1h-1,2,4-triazol-5-amine

Cat. No.: B3417241
CAS No.: 103262-22-2
M. Wt: 174.20 g/mol
InChI Key: FEKTZCRTGOLRRL-UHFFFAOYSA-N
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Description

“1-Benzyl-1h-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C9H10N4 . It is a member of the triazole family and contains a benzyl group attached to a triazole ring . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic techniques . The empirical formula is C15H14N4 and the molecular weight is 250.30 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its use as a ligand in click chemistry . It has been found to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques . The compound has a molecular weight of 250.30 and its empirical formula is C15H14N4 .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1h-1,2,4-triazol-5-amine is Copper (I) ions (Cu+) . This compound acts as a ligand, forming a complex with Cu+ ions . The role of this complex is crucial in catalyzing certain chemical reactions .

Mode of Action

This compound, also known as a polytriazolylamine ligand, stabilizes Cu+ ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Cu+ ions in the azide-acetylene cycloaddition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the azide-acetylene cycloaddition . This reaction is part of the larger family of Huisgen 1,3-dipolar cycloadditions. The compound enhances the catalytic effect of Cu+ ions in this reaction, leading to more efficient cycloaddition .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a melting point of 132-143 °c . It is soluble in DMSO and DMF , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the enhanced catalytic effect of Cu+ ions in the azide-acetylene cycloaddition . This leads to more efficient cycloaddition reactions, which can be useful in a variety of chemical and biological applications .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound is stable at -20°C, but it is incompatible with heat and oxidizing agents . Furthermore, the presence of DMSO or DMF can enhance its solubility . More research is needed to fully understand how other environmental factors might influence its action, efficacy, and stability.

Safety and Hazards

“1-Benzyl-1h-1,2,4-triazol-5-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may cause respiratory irritation . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this compound .

Properties

IUPAC Name

2-benzyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKTZCRTGOLRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103262-22-2
Record name 1-benzyl-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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